アセチル-d3 L-カルニチン塩酸塩

概要

説明

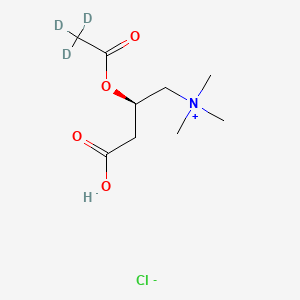

アセチル-L-カルニチン-d3 (塩化物)は、必須ミトコンドリア代謝産物であるL-カルニチンのアセチル化誘導体の重水素化された形態です。 この化合物は、ガスクロマトグラフィー質量分析法(GC-MS)や液体クロマトグラフィー質量分析法(LC-MS)などのさまざまな分析アプリケーションにおいて、L-アセチルカルニチンの定量化のための内部標準として頻繁に使用されます .

科学的研究の応用

Acetyl-L-carnitine-d3 (chloride) has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of L-acetylcarnitine.

Biology: Studied for its role in mitochondrial function and energy metabolism.

Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathy, depression, and dementia.

Industry: Utilized in the development of pharmaceuticals and nutritional supplements.

作用機序

アセチル-L-カルニチン-d3 (塩化物)は、アセチル-CoAをミトコンドリアへ輸送することを促進することで効果を発揮し、そこで脂肪酸の酸化とエネルギー産生に関与します。この化合物は、アセチルコリン産生を促進し、タンパク質と膜リン脂質の合成を刺激します。 また、痛み調節に関与するmGlu2/3受容体タンパク質のレベルも上昇させます .

Safety and Hazards

Acetyl-L-Carnitine is likely safe for most people. It can cause some side effects including stomach upset, nausea, vomiting, dry mouth, headache, and restlessness. It can also cause a “fishy” odor of the urine, breath, and sweat . It may not be safe for people with bipolar disease, neuropathy, hypothyroidism, seizures . Children and pregnant and breastfeeding women should not use carnitine, because its safety is unknown .

将来の方向性

生化学分析

Biochemical Properties

Acetyl-d3 L-Carnitine Hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is involved in the transport of long-chain fatty acids across the inner mitochondrial membrane, a process crucial for energy production . This interaction involves the enzyme carnitine palmitoyltransferase, which converts Acetyl-d3 L-Carnitine Hydrochloride and Coenzyme A into Acyl-CoA and L-Carnitine .

Cellular Effects

Acetyl-d3 L-Carnitine Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to upregulate metabotropic glutamate receptor 2 (mGlu2) via NF-κB p65 acetylation .

Molecular Mechanism

The molecular mechanism of Acetyl-d3 L-Carnitine Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by facilitating the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . This process enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetyl-d3 L-Carnitine Hydrochloride change over time. It has been observed to have a high degree of stability

Dosage Effects in Animal Models

The effects of Acetyl-d3 L-Carnitine Hydrochloride vary with different dosages in animal models .

Metabolic Pathways

Acetyl-d3 L-Carnitine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors in the process of fatty acid oxidation . It also plays a role in the regulation of acetyl-CoA/CoA ratio in the Krebs cycle, which is essential for the production of ATP .

Transport and Distribution

Acetyl-d3 L-Carnitine Hydrochloride is transported and distributed within cells and tissues. It is believed to be transported across the inner blood-retinal barrier via the organic cation/carnitine transporter (OCTN2)

Subcellular Localization

The subcellular localization of Acetyl-d3 L-Carnitine Hydrochloride is primarily in the mitochondria, where it plays a crucial role in energy metabolism . It facilitates the transport of fatty acids into the mitochondria for oxidation, thereby contributing to energy production .

準備方法

合成経路と反応条件

アセチル-L-カルニチン-d3 (塩化物)の合成は、一般的に、適切な塩基の存在下でL-カルニチンを重水素化酢酸無水物でアセチル化することによって行われます。反応は、分子内の特定の位置に重水素原子を組み込むために、制御された条件下で行われます。 生成物はその後、精製され、塩化物塩の形に変換されます .

工業生産方法

アセチル-L-カルニチン-d3 (塩化物)の工業生産は、同様の合成経路に従いますが、より大規模です。プロセスには、所望の同位体純度と化学純度を達成するために、高純度の出発物質と高度な精製技術を使用することが含まれます。 最終生成物は通常、固体として配合され、その安定性を維持するために特定の条件下で保管されます .

化学反応の分析

反応の種類

アセチル-L-カルニチン-d3 (塩化物)は、次のものを含むさまざまな化学反応を起こします。

加水分解: アセチル-L-カルニチン-d3ののエステル結合は、加水分解されてL-カルニチンと酢酸を生成します。

酸化: この化合物は、特にアセチル基で酸化反応を起こし、カルボン酸を生成します。

一般的な試薬と条件

加水分解: 通常、酸性または塩基性触媒を含む水溶液で行われます。

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

生成される主な生成物

加水分解: L-カルニチンと酢酸。

酸化: カルボン酸と他の酸化誘導体。

科学研究への応用

アセチル-L-カルニチン-d3 (塩化物)は、次のような幅広い科学研究への応用を持っています。

化学: L-アセチルカルニチンの定量化のための分析化学における内部標準として使用されます。

生物学: ミトコンドリア機能とエネルギー代謝における役割について研究されています。

医学: 神経障害、うつ病、認知症などの病態における潜在的な治療効果について調査されています。

類似化合物との比較

類似化合物

L-カルニチン: アセチル-L-カルニチンの非アセチル化形態。

プロピオニル-L-カルニチン: プロピオニル基を持つL-カルニチンの別のアシル化誘導体。

O-アセチル-L-カルニチン: アセチル基を持っているが、重水素標識されていない同様の化合物.

独自性

アセチル-L-カルニチン-d3 (塩化物)は、その重水素標識のためにユニークで、質量分析における内部標準として特に有用です。 この同位体標識により、複雑な生物学的サンプル中の非標識化合物との正確な定量化と区別が可能になります .

特性

IUPAC Name |

[(2R)-3-carboxy-2-(2,2,2-trideuterioacetyl)oxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATPLOXBFFRHDN-SPMMGKNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745728 | |

| Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-62-5 | |

| Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 362049-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

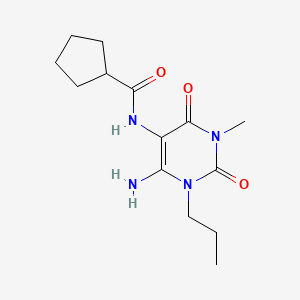

![N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide](/img/structure/B590517.png)

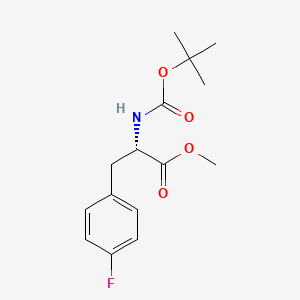

![Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate](/img/structure/B590521.png)

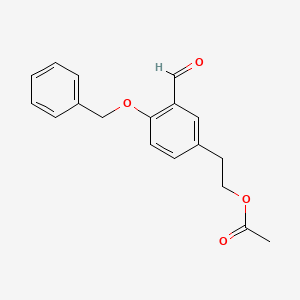

![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)

![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)